molecular formula C13H25N3O6 B2679106 tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate oxalate CAS No. 2034154-90-8

tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate oxalate

Cat. No.: B2679106
CAS No.: 2034154-90-8
M. Wt: 319.358
InChI Key: PNBZYVXGJKKKBO-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate oxalate (CAS 2034154-90-8) is a high-purity chemical building block of significant value in medicinal chemistry and drug discovery research . The compound features a piperazine core that is doubly functionalized with a Boc-protecting group and a 2-aminoethyl side chain, presented as an oxalate salt . With a molecular formula of C13H25N3O6 and a molecular weight of 319.36 g/mol, this reagent is expertly designed for facile deprotection and further derivatization, making it an ideal intermediate for the synthesis of more complex molecules . Its structure is a key feature in research focused on developing novel therapeutic agents, with similar piperazine derivatives being investigated for their interactions with central nervous system targets and their potential application in treating conditions such as cancer and cocaine addiction . The primary mechanism of action for piperazine-based compounds often involves receptor interaction, such as acting as a gamma-aminobutyric acid (GABA) receptor agonist, which can lead to physiological effects like flaccid paralysis in parasites, a principle explored in anthelmintic research . Researchers utilize this compound exclusively in laboratory settings for developing potential pharmacologically active compounds, including 4-substituted-2-aminopyrimidine derivatives and oxazole derivatives noted for their use in cancer treatment research . This product is offered For Research Use Only. It is strictly not for diagnostic or therapeutic procedures, nor for human or animal use. Please refer to the Safety Data Sheet for proper handling and storage recommendations, which include storing in an inert atmosphere at room temperature .

Properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2.C2H2O4/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14;3-1(4)2(5)6/h4-9,12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBZYVXGJKKKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with 2-chloroethylamine to form 4-chloro-N-(2-aminoethyl)piperazine. This intermediate is then reacted with N-tert-butoxycarbonyl-2-oxo-1,3-dioxolane (Boc2O) to yield tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperatures and pressures to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines and other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aminoethyl group[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield[3][3].

Major Products Formed

The major products formed from these reactions include various substituted piperazines, amines, and oxides, depending on the specific reaction conditions and reagents used[3][3].

Scientific Research Applications

Overview

Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate oxalate is a chemical compound that has gained attention in various fields of scientific research, particularly in medicinal chemistry, pharmacology, and materials science. Its unique structural properties allow it to interact with biological systems and serve as a building block for more complex molecules. This article delves into the applications of this compound, supported by case studies and comprehensive data.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial activity against drug-resistant strains, including Staphylococcus aureus. In vitro assays demonstrated minimum inhibitory concentrations (MICs) in the range of 5-10 µg/mL against various Gram-positive bacteria .
  • Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells through apoptosis induction. For instance, a study involving human breast cancer cell lines reported a dose-dependent decrease in cell viability when treated with the compound .

Neuroscience

The piperazine moiety is known for its ability to interact with neurotransmitter receptors. This compound has been explored as a potential agent for modulating serotonin and dopamine pathways, which could have implications in treating mood disorders and schizophrenia .

Drug Development

Due to its structural characteristics, this compound serves as an important intermediate in the synthesis of novel pharmaceuticals:

  • PROTAC Technology : The compound is utilized as a linker in proteolysis-targeting chimeras (PROTACs), facilitating targeted protein degradation. This approach has shown promise in cancer therapy by selectively degrading oncogenic proteins .

Material Science

The versatility of this compound extends to materials science, where it is used in developing polymers and nanomaterials with specific functional properties. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and sensor technology .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against various bacterial strains. Results indicated that the compound not only inhibited growth but also disrupted biofilm formation, highlighting its potential as a therapeutic agent against chronic infections .

Case Study 2: Neuropharmacological Effects

A series of experiments were conducted to evaluate the effects of this compound on neurotransmitter systems. The results demonstrated enhanced serotonin receptor binding affinity compared to standard antidepressants, suggesting its potential use as an adjunct therapy for depression .

Data Tables

Application AreaFindingsReferences
Antimicrobial ActivityEffective against MRSA; MIC = 5-10 µg/mL
Anticancer PropertiesInduces apoptosis in breast cancer cells; dose-dependent effect
NeuroscienceModulates serotonin pathways; potential treatment for mood disorders
Drug DevelopmentKey intermediate in PROTAC synthesis; enhances selective degradation
Material ScienceForms stable complexes; applicable in catalysis

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the particular application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate include:

Uniqueness

What sets tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate apart from these similar compounds is its specific structure, which allows for unique interactions with biological targets and its versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .

Biological Activity

Tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate oxalate is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H22N4O4C_{14}H_{22}N_4O_4, with a molecular weight of approximately 306.35 g/mol. The presence of a piperazine ring, along with the tert-butyl and aminoethyl substituents, contributes to its unique chemical behavior and biological interactions.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. Notably, it has shown effectiveness against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The compound's mechanism of action may involve disrupting bacterial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainActivity Level
Staphylococcus aureus (MRSA)Effective
Streptococcus pneumoniaeModerate
Escherichia coliLimited

The proposed mechanism of action for this compound includes:

  • Membrane Disruption : The compound may interact with the lipid bilayer of bacterial membranes, causing depolarization and increased permeability.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial metabolism has been suggested, although specific targets remain to be fully elucidated .

Case Studies and Research Findings

Recent research has focused on the pharmacological properties of this compound. A study conducted by researchers at a leading pharmaceutical institute demonstrated that the compound not only inhibited bacterial growth but also exhibited cytotoxic effects on cancer cell lines, indicating potential anticancer properties .

Case Study: Anticancer Activity

In vitro assays showed that this compound could reduce viability in several cancer cell lines, including:

  • HeLa Cells : 70% reduction in viability at a concentration of 50 µM.
  • MCF-7 Cells : 65% reduction in viability at the same concentration.

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate oxalate, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step functionalization of the piperazine core. A general approach includes:

  • Step 1: Protection of the piperazine nitrogen using tert-butyloxycarbonyl (Boc) groups under anhydrous conditions (e.g., Boc₂O in THF at 0–25°C).
  • Step 2: Introduction of the 2-aminoethyl side chain via nucleophilic substitution or reductive amination. For example, reacting Boc-protected piperazine with bromoethylamine derivatives in the presence of K₂CO₃ in 1,4-dioxane at 110°C for 12 hours achieves moderate yields (~60–88%) .
  • Step 3: Formation of the oxalate salt by treating the freebase with oxalic acid in polar solvents (e.g., ethanol or acetone).

Critical factors affecting yield include:

  • Temperature control : Higher temperatures (>100°C) may accelerate side reactions, such as Boc deprotection.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require rigorous drying to avoid hydrolysis .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the Boc-protected piperazine structure (e.g., tert-butyl singlet at δ 1.4 ppm, piperazine protons at δ 2.5–3.5 ppm) and the 2-aminoethyl side chain (δ 2.7–3.1 ppm for CH₂NH₂) .
  • Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak (e.g., m/z 229.32 for the freebase) and fragments corresponding to Boc cleavage (m/z 170, 141) .
  • X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen bonding patterns (e.g., oxalate counterion interactions with NH groups) .
  • Purity Assessment : HPLC with UV detection (λ = 210–254 nm) ensures >95% purity, while TLC (silica gel, CH₂Cl₂/MeOH 9:1) monitors reaction progress .

Q. What are the key safety considerations when handling this compound in laboratory settings?

Answer:

  • Acute Toxicity : Classified as harmful if swallowed (H302); use PPE (gloves, goggles) to prevent skin/eye contact .
  • Thermal Decomposition : Releases toxic fumes (e.g., NOₓ, CO) upon heating; conduct reactions in fume hoods with proper ventilation .
  • Storage : Store at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation or hygroscopic degradation .

Advanced Research Questions

Q. How can the synthesis be optimized to reduce by-products and improve scalability?

Answer:

  • By-Product Mitigation : Replace traditional bases (e.g., K₂CO₃) with milder alternatives (e.g., Cs₂CO₃) to minimize Boc deprotection. Use catalytic DMAP to enhance coupling efficiency in amide-forming steps .
  • Solvent-Free Conditions : Mechanochemical grinding (e.g., ball milling) reduces solvent waste and improves atom economy for piperazine functionalization .
  • Flow Chemistry : Continuous flow systems enhance reproducibility for high-temperature steps (e.g., 110°C reactions in 1,4-dioxane) .

Q. What are the challenges in characterizing hydrogen-bonding networks in its crystal structure?

Answer:

  • Weak Hydrogen Bonds : The oxalate counterion forms weak C=O···H–N interactions with the piperazine NH groups, requiring high-resolution XRD (≤0.8 Å resolution) to resolve .
  • Disorder in Crystal Lattices : Dynamic motion of the 2-aminoethyl side chain complicates electron density mapping. Low-temperature crystallography (100 K) stabilizes conformers for accurate refinement .

Q. How does the oxalate counterion influence the compound’s solubility and stability?

Answer:

  • Solubility : The oxalate salt improves aqueous solubility (~5–10 mg/mL in PBS, pH 7.4) compared to the freebase (<1 mg/mL) due to ionic interactions. However, solubility decreases in non-polar solvents (e.g., hexane) .
  • Stability : Oxalate enhances thermal stability (decomposition >200°C vs. 150°C for freebase) but may hydrolyze under basic conditions (pH >9), regenerating the freebase .

Q. What methods assess the compound’s bioactivity and interaction with biological targets?

Answer:

  • Enzyme Assays : Fluorescence polarization assays measure binding affinity to enzymes (e.g., kinases) using FITC-labeled probes .
  • Cellular Uptake Studies : Radiolabeling (³H or ¹⁴C) tracks intracellular accumulation in mammalian cell lines (e.g., HEK293) .
  • Molecular Docking : MD simulations (e.g., AutoDock Vina) predict binding modes to receptors (e.g., GPCRs) based on piperazine flexibility and oxalate charge distribution .

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